benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with an ethyl group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring . The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative in the presence of a base . The ethyl group is usually introduced through alkylation reactions using ethyl halides .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of the target molecules . The benzyl and ethyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-ethyl-1H-pyrazole: Similar structure but lacks the amine group.
Benzylpyrazole: Lacks the ethyl group.
Ethylpyrazole: Lacks the benzyl group.
Uniqueness
Benzyl[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is unique due to the presence of both benzyl and ethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the pyrazole ring provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H17N3/c1-2-16-9-8-13(15-16)11-14-10-12-6-4-3-5-7-12/h3-9,14H,2,10-11H2,1H3 |
InChI Key |
RILVZNHHWHCEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
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